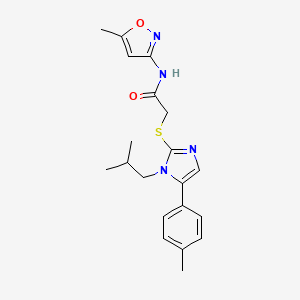

2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[5-(4-methylphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c1-13(2)11-24-17(16-7-5-14(3)6-8-16)10-21-20(24)27-12-19(25)22-18-9-15(4)26-23-18/h5-10,13H,11-12H2,1-4H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPWQMRVBSVGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC(C)C)SCC(=O)NC3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with an appropriate thiol under basic conditions.

Isoxazole Synthesis: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Final Coupling: The final step involves coupling the imidazole-thioether intermediate with the isoxazole derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the isoxazole moiety, potentially leading to ring-opened products.

Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where the nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced imidazole or isoxazole derivatives.

Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thioether and imidazole functionalities. It can also be used in the design of enzyme inhibitors or activators.

Medicine

Medically, 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the thioether linkage and isoxazole ring may interact with hydrophobic pockets or hydrogen bond donors/acceptors in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analog: 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-Methylisoxazol-3-yl)Acetamide

Key Differences :

Structural Analog: N-(5-Methylisoxazol-3-yl)-2-[(4-Oxo-3-(4-Sulfamoylphenyl)-3,4-Dihydrobenzo[g]Quinazolin-2-yl)Thio]Acetamide

Key Differences :

- Extended Aromatic System: Incorporates a benzo[g]quinazolinone ring with a sulfamoylphenyl group, which may improve binding to enzymes like dihydrofolate reductase (DHFR) .

- Physical Properties : Higher melting point (292.4°C) due to strong intermolecular interactions from the sulfamoyl group .

- Spectroscopic Data : IR peaks at 1340 cm⁻¹ and 1161 cm⁻¹ (SO₂ stretching) distinguish it from the target compound’s likely aliphatic-dominated IR profile.

Structural Analog: N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides

Key Differences :

- Heterocyclic Linkage : Uses a 1,3,4-oxadiazole ring instead of imidazole, paired with an indole moiety. This may confer fluorescence properties or enhanced π-π stacking interactions .

- Synthesis : Prepared via hydrazide cyclization, contrasting with the likely coupling reactions used for the target compound .

Structural Analog: Thiazole-Triazole-Acetamide Hybrids (e.g., Compound 9a-e)

Key Differences :

- Triazole-Thiazole System : Introduces a 1,2,3-triazole linker, which can participate in click chemistry for targeted drug delivery .

- Pharmacological Data : Docking studies suggest strong binding to active sites (e.g., 9c with a bromophenyl group shows enhanced hydrophobic interactions) .

Data Tables

Table 1: Physical and Spectroscopic Comparison

*Hypothetical data inferred from structural analogs.

Biological Activity

The compound 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that incorporates an imidazole ring, a thioether linkage, and an isoxazole moiety. This unique structural configuration suggests significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 368.48 g/mol. The presence of multiple pharmacologically relevant functional groups positions this compound as a candidate for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₄OS |

| Molecular Weight | 368.48 g/mol |

| Key Functional Groups | Imidazole, Thioether, Isoxazole |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, particularly enzymes involved in metabolic pathways. The thioether and imidazole functionalities may enhance binding affinity and selectivity towards these targets, potentially leading to therapeutic effects.

Interaction Studies

Recent studies have focused on understanding how this compound interacts with various biological systems. Interaction studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to target enzymes or receptors.

- In Vitro Assays : Testing cytotoxicity against cancer cell lines and normal cell lines to determine selectivity.

- Mechanistic Studies : Investigating the biochemical pathways affected by the compound.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358).

| Cell Line | IC₅₀ (µM) | Notes |

|---|---|---|

| A549 | 6.75 ± 0.19 | High activity in both 2D and 3D assays |

| HCC827 | 6.26 ± 0.33 | Moderate activity |

| NCI-H358 | 6.48 ± 0.11 | Comparable activity to HCC827 |

These results suggest that the compound may serve as a promising lead for further development in cancer therapeutics.

Antimicrobial and Anti-inflammatory Activities

The compound's structural features suggest potential antimicrobial properties due to the presence of the imidazole ring, which is known for its broad-spectrum antimicrobial activities. Additionally, the thioether linkage may contribute to anti-inflammatory effects by modulating immune responses.

Case Studies

- Cytotoxicity Assays : A study conducted on human lung fibroblast cell line MRC-5 demonstrated that while the compound exhibits cytotoxic effects on cancer cells, it also affects normal cells at higher concentrations, indicating a need for structural optimization to enhance selectivity.

- Enzyme Inhibition Studies : Investigations into the inhibition of key metabolic enzymes showed that this compound could potentially act as an inhibitor for certain kinases involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.